This compound falls under the category of cyclopropylamines, which are known for their diverse pharmacological properties. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry.
The synthesis of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine can be achieved through several methods, emphasizing high yield and environmental considerations:
These synthesis methods can be optimized for industrial production to enhance scalability and cost-effectiveness while ensuring environmental sustainability.
The molecular structure of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine includes:
The stereochemistry is defined by the (1R,2S) configuration, indicating specific spatial arrangements that are essential for its biological interactions. The InChI representation for this compound is InChI=1S/C9H10FN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1
.
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine can participate in various chemical reactions typical for amines and cyclopropanes:
These reactions are critical for exploring its potential as a building block in organic synthesis and drug development.
The mechanism of action for (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine largely depends on its specific application in medicinal chemistry. It may interact with various molecular targets such as:
Understanding these interactions is vital for elucidating its pharmacodynamics and pharmacokinetics .
The physical and chemical properties of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine include:
These properties are essential for determining solubility, stability, and reactivity under various conditions .
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: